(2-((Benzyloxy)methyl)phenyl)methanamine (2-((Benzyloxy)methyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 954577-97-0
VCID: VC5766512
InChI: InChI=1S/C15H17NO/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2
SMILES: C1=CC=C(C=C1)COCC2=CC=CC=C2CN
Molecular Formula: C15H17NO
Molecular Weight: 227.307

(2-((Benzyloxy)methyl)phenyl)methanamine

CAS No.: 954577-97-0

Cat. No.: VC5766512

Molecular Formula: C15H17NO

Molecular Weight: 227.307

* For research use only. Not for human or veterinary use.

(2-((Benzyloxy)methyl)phenyl)methanamine - 954577-97-0

Specification

CAS No. 954577-97-0
Molecular Formula C15H17NO
Molecular Weight 227.307
IUPAC Name [2-(phenylmethoxymethyl)phenyl]methanamine
Standard InChI InChI=1S/C15H17NO/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2
Standard InChI Key QSIRNNPYPDJFBS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC2=CC=CC=C2CN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Systematic Nomenclature

The compound’s systematic IUPAC name, (2-((Benzyloxy)methyl)phenyl)methanamine, reflects its structural components:

  • A phenyl ring substituted at the 2-position with a (benzyloxy)methyl group (–CH2–O–CH2C6H5).

  • A methanamine group (–CH2NH2) attached to the same phenyl ring.

Its molecular formula is C15H17NO, with a molecular weight of 227.30 g/mol (calculated from atomic masses). The benzyloxymethyl group serves as a protective moiety for hydroxyl or amine functionalities in synthetic chemistry, while the primary amine enables nucleophilic reactivity .

Spectral Characterization

While direct spectral data for (2-((Benzyloxy)methyl)phenyl)methanamine are scarce in public databases, analogous compounds provide insights:

  • 1H NMR: Expected signals include aromatic protons (δ 7.20–7.40 ppm), benzyloxy methylene protons (δ 4.50–4.70 ppm), and methanamine protons (δ 2.80–3.20 ppm) .

  • 13C NMR: Key peaks would correspond to the benzyloxy carbons (δ 70–75 ppm), aromatic carbons (δ 125–140 ppm), and the amine-bearing methylene carbon (δ 40–45 ppm) .

  • MS (ESI): A molecular ion peak at m/z 227.30 [M+H]+ is anticipated, with fragmentation patterns revealing loss of the benzyloxy group (–C7H7O, m/z 106) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (2-((Benzyloxy)methyl)phenyl)methanamine typically involves multistep strategies to install the benzyloxymethyl and methanamine groups regioselectively.

Benzyloxy Protection of a Phenolic Intermediate

A common approach begins with 2-(hydroxymethyl)phenol, which undergoes benzylation to introduce the benzyloxymethyl group:

  • Benzylation: Treatment with benzyl bromide (BnBr) in the presence of a base (e.g., K2CO3) in anhydrous DMF yields 2-((benzyloxy)methyl)phenol .

  • Amine Introduction: The phenol is converted to a methanamine via a Curtius rearrangement or reductive amination. For example, reaction with cyanogen bromide (CNBr) followed by reduction with LiAlH4 produces the target amine .

Reductive Amination of a Ketone Precursor

An alternative route employs reductive amination of 2-((benzyloxy)methyl)benzaldehyde with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane . This one-pot method offers higher atom economy and avoids intermediate isolation.

Example Procedure :

  • Step 1: 2-((Benzyloxy)methyl)benzaldehyde (1.0 equiv), ammonium acetate (2.0 equiv), and STAB (1.5 equiv) are stirred in DCM at 0°C for 12 h.

  • Step 2: The mixture is quenched with saturated NaHCO3, extracted with DCM, and purified via silica gel chromatography (EtOAc/hexanes) to yield the amine (75–85% yield).

Physicochemical Properties

Stability and Reactivity

  • Air Sensitivity: The primary amine group renders the compound sensitive to oxidation, necessitating storage under inert gas (N2/Ar).

  • Acid-Base Behavior: The amine (pKa ~9.5) can form salts with strong acids (e.g., HCl), enhancing water solubility for purification .

Applications in Pharmaceutical Chemistry

Intermediate in Kinase Inhibitor Synthesis

(2-((Benzyloxy)methyl)phenyl)methanamine serves as a building block for kinase inhibitors, such as those targeting anaplastic lymphoma kinase (ALK). In a 2014 study, analogous benzyloxy amines were coupled with quinazoline scaffolds to yield potent ALK inhibitors (IC50 < 10 nM) .

Case Study :

  • The amine was reacted with 2-chloroquinazoline under Pd-catalyzed cross-coupling conditions (Pd(PPh3)4, Na2CO3, MeCN) to form a biaryl amine intermediate.

  • Subsequent deprotection of the benzyl group (H2, Pd/C) unveiled a hydroxyl group, critical for target binding.

Role in Peptide Mimetics

The compound’s rigid aromatic backbone makes it suitable for designing peptide mimetics. For example, incorporation into β-turn mimics improved metabolic stability in a 2025 study on G-protein-coupled receptor (GPCR) modulators .

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